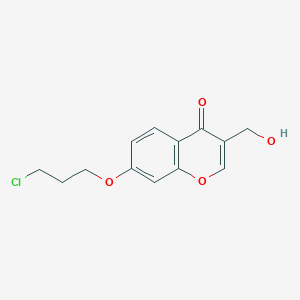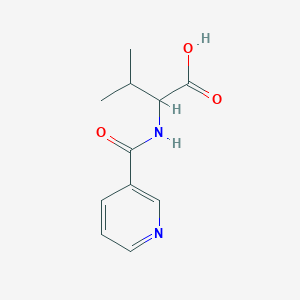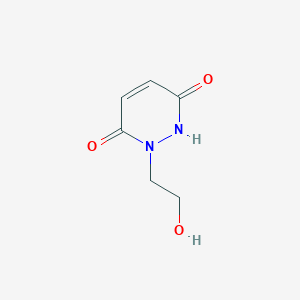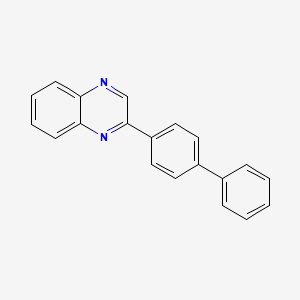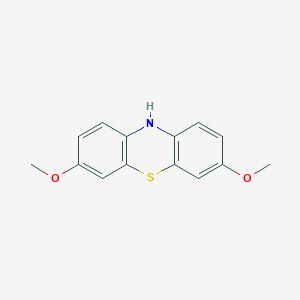![molecular formula C8H16Si B3048598 5-Silaspiro[4.4]nonane CAS No. 176-51-2](/img/structure/B3048598.png)
5-Silaspiro[4.4]nonane
Overview
Description
5-Silaspiro[4.4]nonane is a chemical compound with the molecular formula CHSi . It has an average mass of 140.298 Da and a monoisotopic mass of 140.102127 Da .
Synthesis Analysis
The synthesis of 5-Silaspiro[4.4]nonane involves the reaction of N.N’-dialkyl/aryl-ethylenediamines with equimolar amounts of tetrachlorosilane, yielding monocyclic aminosilanes . When two equivalents of the diamines are used, only one spirobicyclic compound, l,4,6,9-tetrabenzyl-l,4,6,9-tetraaza-5-silaspiro[4.4]nonane, can be prepared . The spirobicyclic ethyl- and isopropyl derivatives are also available via an independent double deprotonation of the diamines .Molecular Structure Analysis
The molecular structure of 5-Silaspiro[4.4]nonane is characterized by a silicon atom in a strongly distorted tetrahedral coordination . The endocyclic angle N1 - Si - N2 is nearly orthogonal, and the angle between the planes defined by the silicon and the two nitrogen atoms of the five-membered rings is 81.4 (1)° .Chemical Reactions Analysis
The chemical reactions involving 5-Silaspiro[4.4]nonane include its low-temperature anionic polymerization with ring opening . A dimer and cyclic oligomers with a higher degree of polymerization are predominantly formed under the action of Bu n Li in THF at −78 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Silaspiro[4.4]nonane include an average mass of 140.298 Da and a monoisotopic mass of 140.102127 Da .Scientific Research Applications
Photochemical Interconversion and Spectroscopy
- Research Findings: The vacuum pyrolysis of 5-silaspiro[4.4]nona-2,7-diene and UV irradiation studies have led to the formation and characterization of various silacyclopentadienes. Photoreversible interconversions of these compounds have been observed under specific irradiation conditions, showcasing their potential in photochemical applications (Khabashesku et al., 1994).
Polymerization and Material Synthesis
- Research Findings: Symmetrical and unsymmetrical 5-silaspiro[4.4]nona-2,7-dienes have been synthesized and subjected to ring-opening reactions. These reactions, catalyzed by specific reagents, lead to the formation of dimers, oligomers, and polymers with unique structures and high char yields upon thermal degradation (Park et al., 1991).
Mass Spectrometry and Structural Analysis
- Research Findings: The mass spectra of various silaspiro compounds, including 5-silaspiro[4.4]nonane, have been obtained and compared with other group IVB element compounds. This research is crucial for understanding the structural properties of these compounds (Orlov et al., 1973).
Reactions with Haloalkanes
- Research Findings: Studies on the reactions of dialkylsilylene with haloalkanes, including 5-silaspiro[4.4]nonane derivatives, have revealed unique product formations. These findings are significant for understanding the activation and nucleophilic attack mechanisms in these reactions (Ishida et al., 2001).
Safety and Hazards
The safety data sheet for 5-Silaspiro[4.4]nonane includes sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
properties
IUPAC Name |
5-silaspiro[4.4]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-2-6-9(5-1)7-3-4-8-9/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRBQAKUIDSTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[Si]2(C1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555994 | |
| Record name | 5-Silaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176-51-2 | |
| Record name | 5-Silaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



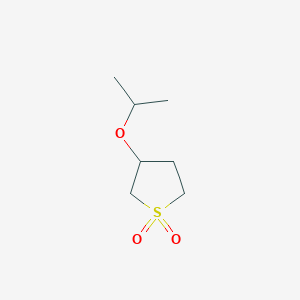

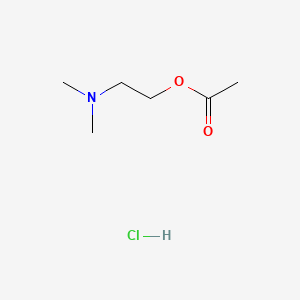

![4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel-](/img/structure/B3048520.png)

